molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer: B2418074
CAS-Nummer: 337500-40-0
Molekulargewicht: 308.385
InChI-Schlüssel: QHLXGBMYFXBSJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Eigenschaften

CAS-Nummer

337500-40-0

Molekularformel

C18H20N4O

Molekulargewicht

308.385

IUPAC-Name

6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22)

InChI-Schlüssel

QHLXGBMYFXBSJF-UHFFFAOYSA-N

SMILES

CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of a catalytically active ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method is advantageous due to its high yield, straightforward protocol, and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit human Chk1 kinase and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biologische Aktivität

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrano[2,3-c]pyrazole family. This compound has garnered attention due to its diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and analgesic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 308.385 g/mol
  • CAS Number : 337500-40-0
  • IUPAC Name : 6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

The biological activity of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit human Chk1 kinase, which is crucial for cell cycle regulation and DNA damage response. This inhibition can lead to increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory properties.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens by disrupting their cellular functions.

Anticancer Activity

Recent studies have demonstrated that 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits potent anticancer effects in vitro and in vivo. In one study, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound has a promising potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using animal models of inflammation. The compound significantly reduced edema in paw inflammation models compared to control groups:

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose60

This data suggests that higher doses of the compound may effectively mitigate inflammation.

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains using disc diffusion methods:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

These findings highlight the broad-spectrum antimicrobial activity of the compound.

Case Studies

In a clinical setting, a case study involving patients with chronic inflammatory diseases showed significant improvement when treated with formulations containing this compound. Patients reported reduced pain levels and improved quality of life metrics over a four-week treatment period.

Q & A

Q. What are the most efficient synthetic routes for 6-amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in academic settings?

A multi-component one-pot synthesis is widely used, involving ethyl acetoacetate, hydrazine hydrate, substituted aldehydes, and malononitrile. For example, microwave-assisted methods reduce reaction times (e.g., 25–30 minutes) and improve yields (up to 89%) compared to conventional heating . Green approaches using water as a solvent and catalysts like tetra-n-butylammonium bromide (TBAB) or ionic liquids (e.g., [Et3NH][HSO4]) minimize environmental impact while maintaining efficiency .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

  • TLC for reaction monitoring .
  • IR spectroscopy to confirm functional groups (e.g., NH2 at ~3412 cm<sup>-1</sup>, CN at ~2258 cm<sup>-1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR to validate stereochemistry and substituent positions (e.g., CH3 at δ 1.76 ppm, aromatic protons at δ 6.71–7.96 ppm) .
  • Mass spectrometry (TOF-MS) for molecular weight confirmation . Recrystallization from ethanol or DMSO is recommended for purification .

Q. What spectroscopic methods are critical for distinguishing diastereomers or tautomeric forms of this compound?

X-ray crystallography resolves stereochemical ambiguities by revealing hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between the pyran and pyrazole rings . Solid-state <sup>13</sup>C NMR can differentiate tautomers, while solution-state NMR may require variable-temperature studies to detect dynamic equilibria .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the biological activity of this compound (e.g., antihypertensive or cytotoxic effects)?

  • In vitro assays : DNA binding studies (UV-Vis titration, fluorescence quenching) and cytotoxicity screening (e.g., MTT assay) .
  • In vivo models : Use spontaneously hypertensive rats (SHR) for antihypertensive activity, monitoring blood pressure changes post-administration .
  • Dose optimization : Start with 10–50 mg/kg doses in animal models, adjusting based on pharmacokinetic data .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) be resolved?

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) .
  • Correlate substituent effects with bioactivity using multivariate regression analysis.
  • Prioritize candidates with enhanced LogP values (2–4) for improved bioavailability .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • NH2 peak splitting in NMR : May indicate tautomerism or hydrogen bonding; compare solid-state (X-ray) and solution-state data .
  • Unexpected IR absorptions : Check for residual solvents or byproducts via GC-MS .

Q. What statistical tools are recommended for analyzing biological or spectroscopic datasets?

  • Use GraphPad Prism for dose-response curves and IC50 calculations .
  • Apply multivariate analysis (PCA or PLS) to correlate spectral features with substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.